2,3-Dimethylbutan-1-ol
CAS No.: 19550-30-2
Cat. No.: VC21058850
Molecular Formula: C6H14O
Molecular Weight: 102.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19550-30-2 |
---|---|
Molecular Formula | C6H14O |
Molecular Weight | 102.17 g/mol |
IUPAC Name | 2,3-dimethylbutan-1-ol |
Standard InChI | InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3 |
Standard InChI Key | SXSWMAUXEHKFGX-UHFFFAOYSA-N |
SMILES | CC(C)C(C)CO |
Canonical SMILES | CC(C)C(C)CO |
Introduction
Physical and Chemical Properties
General Physical Properties
2,3-Dimethylbutan-1-ol exhibits distinctive physical properties that characterize its behavior under various conditions. The compound has a molecular weight of approximately 102.17 g/mol and an exact mass of 102.10 g/mol, as determined by high-precision molecular weight calculations . At standard conditions, 2,3-dimethylbutan-1-ol is a clear liquid with a density of approximately 0.8±0.1 g/cm³, indicating that it is less dense than water . The boiling point of 2,3-dimethylbutan-1-ol is reported to be 142.0±0.0 °C at 760 mmHg (standard atmospheric pressure), which is consistent with expectations for a branched alcohol of this molecular weight . The flash point, an important safety parameter, is approximately 38.6±8.7 °C, suggesting that the compound is flammable and requires appropriate handling precautions . The vapor pressure is approximately 2.3±0.5 mmHg at 25°C, indicating moderate volatility at room temperature . These physical properties provide essential information for handling, storage, and applications of the compound in various contexts.
Spectroscopic and Structural Parameters
The structural parameters of 2,3-dimethylbutan-1-ol provide important insights into its molecular arrangement and behavior. The compound has a Topological Polar Surface Area (TPSA) of 20.20 Ų, which represents the surface area of polar atoms in the molecule and serves as an indicator of the compound's ability to permeate biological membranes . The refractive index of 2,3-dimethylbutan-1-ol is reported to be 1.412, which is consistent with other alcohols of similar structure . Regarding hydrogen bonding capabilities, the molecule functions as both a hydrogen bond donor (via its hydroxyl group) and a hydrogen bond acceptor, with counts of 1 for each of these parameters . These hydrogen bonding characteristics influence the compound's solubility, boiling point, and interactions with other molecules. The structure contains 2 rotatable bonds, which contributes to its conformational flexibility and potential for adopting different spatial arrangements in solution . These spectroscopic and structural parameters are essential for predicting the compound's behavior in various chemical and biological environments.
Stereochemical Properties
2,3-Dimethylbutan-1-ol exists in stereoisomeric forms due to the presence of a chiral center at carbon-2. The two primary enantiomers are (R)-2,3-dimethylbutan-1-ol and (S)-2,3-dimethylbutan-1-ol, with the latter sometimes denoted as [S,(+)]-2,3-dimethyl-1-butanol to indicate its positive optical rotation . These enantiomers have identical physical properties except for their optical activity and interactions with other chiral entities. The specific optical rotation for the (S)-enantiomer is indicated by the (+) designation, signifying a dextrorotatory effect on plane-polarized light . The racemic mixture, sometimes referred to as (dl)-2,3-dimethyl-1-butanol, contains equal proportions of both enantiomers and lacks optical activity . This stereochemical complexity is particularly significant in contexts such as asymmetric synthesis, pharmaceutical development, and biological applications, where the three-dimensional arrangement of atoms can dramatically influence a compound's behavior and efficacy. The stereochemical properties of 2,3-dimethylbutan-1-ol make it valuable in research settings where specific stereoisomers are required for particular applications.
Structural Characterization
Molecular Structure and Conformations
Chemical Reactivity and Applications
Reactivity Patterns
2,3-Dimethylbutan-1-ol exhibits reactivity patterns characteristic of primary alcohols, with the hydroxyl group serving as the principal reactive site. As a primary alcohol, it can be oxidized to the corresponding aldehyde (2,3-dimethylbutanal) and further to 2,3-dimethylbutanoic acid, using appropriate oxidizing agents . The hydroxyl group can undergo substitution reactions, being replaced by halides through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding alkyl halides. Additionally, 2,3-dimethylbutan-1-ol can participate in esterification reactions with carboxylic acids or acid chlorides to form esters, and in etherification reactions to form ethers. The presence of the methyl branches at positions 2 and 3 introduces steric factors that may influence the rate and selectivity of reactions at the hydroxyl group, potentially leading to different reactivity compared to unbranched primary alcohols. These steric considerations can be particularly significant in reactions involving bulky reagents or where transition state geometry is critical for reaction outcome.
Synthetic Applications
Spectroscopic Characterization
Other Spectroscopic Methods
Comparison with Related Compounds
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